

An In-depth Technical Guide to 3-Buten-2-ol

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Compound of Interest

Compound Name: 3-Buten-2-OL

Cat. No.: B146109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-buten-2-ol**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual workflows to aid in laboratory procedures.

Chemical Identity and Synonyms

The compound with the chemical formula C_4H_8O , commonly known as **3-buten-2-ol**, is a secondary alcohol that features both a hydroxyl group and a carbon-carbon double bond. Its chemical structure and nomenclature are fundamental to its reactivity and applications in organic synthesis.

IUPAC Name: but-3-en-2-ol[1][2][3]

Synonyms:

- Methyl vinyl carbinol[1][2]
- 1-Buten-3-ol[2][4]
- 3-Hydroxy-1-butene[2][4]
- Methylvinylcarbinol[2]
- 1-Methyl-2-propenol[2][4]

- 1-Methylallyl alcohol[4]
- alpha-Methylallyl alcohol[4]
- Propenol, 1-methyl-[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-buten-2-ol** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O	[1][5]
Molecular Weight	72.11 g/mol	[1][3]
Appearance	Clear, colorless to light yellow liquid	[1][6][7]
Boiling Point	96-97 °C at 760 mmHg	[6]
Melting Point	-100 °C	[5]
Density	0.832 g/mL at 25 °C	[6]
Refractive Index	1.415 at 20 °C	[6]
Flash Point	16.7 °C	[5]
Solubility	Fully miscible with water	[4][6]
Vapor Pressure	24.4 mmHg at 25 °C	[5]
CAS Number	598-32-3	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-buten-2-ol** are provided below. These protocols are intended to serve as a guide for laboratory preparation and characterization.

This protocol describes the synthesis of **3-buten-2-ol** through the reaction of vinylmagnesium bromide with acetaldehyde. This method is a classic example of carbon-carbon bond formation using an organometallic reagent.

Materials:

- Magnesium turnings
- Vinyl bromide
- Anhydrous tetrahydrofuran (THF)
- Acetaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Anhydrous diethyl ether

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube
- Pressure-equalizing dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Vinylmagnesium Bromide (Grignard Reagent):

- In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add anhydrous THF to cover the magnesium.
- Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial gentle warming to start.
- Once the reaction has started, continue the addition of the vinyl bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetaldehyde:
 - Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.
 - Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
- Work-up and Extraction:
 - Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the combined organic extracts over anhydrous magnesium sulfate.

- Filter to remove the drying agent.
- Purification:
 - Remove the solvent from the filtrate by rotary evaporation.
 - Purify the crude **3-buten-2-ol** by fractional distillation. Collect the fraction boiling at 96-97 °C.

This protocol outlines a general procedure for the analysis of **3-buten-2-ol** using GC-MS, a powerful technique for separating and identifying volatile organic compounds.

Materials:

- **3-Buten-2-ol** sample
- High-purity volatile solvent (e.g., dichloromethane or methanol)

Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., non-polar DB-5ms or similar)
- Autosampler vials

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **3-buten-2-ol** sample in a suitable volatile solvent. A typical concentration is around 10-100 µg/mL.[\[8\]](#)[\[9\]](#)
 - If the sample is in a complex matrix, a prior extraction step may be necessary.
 - Transfer the prepared solution to a GC autosampler vial.
- GC-MS Instrumental Parameters:

- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.[8]
- Injector Temperature: 250 °C[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific instrument and sample complexity.)[8]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV[8]
 - Source Temperature: 230 °C[8]
 - Mass Scan Range: m/z 20 - 200[8]
 - Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.[8]
- Data Analysis:
 - The acquired mass spectrum of the eluting peak corresponding to **3-buten-2-ol** can be compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[8]

- The retention time from the gas chromatogram provides an additional parameter for identification.

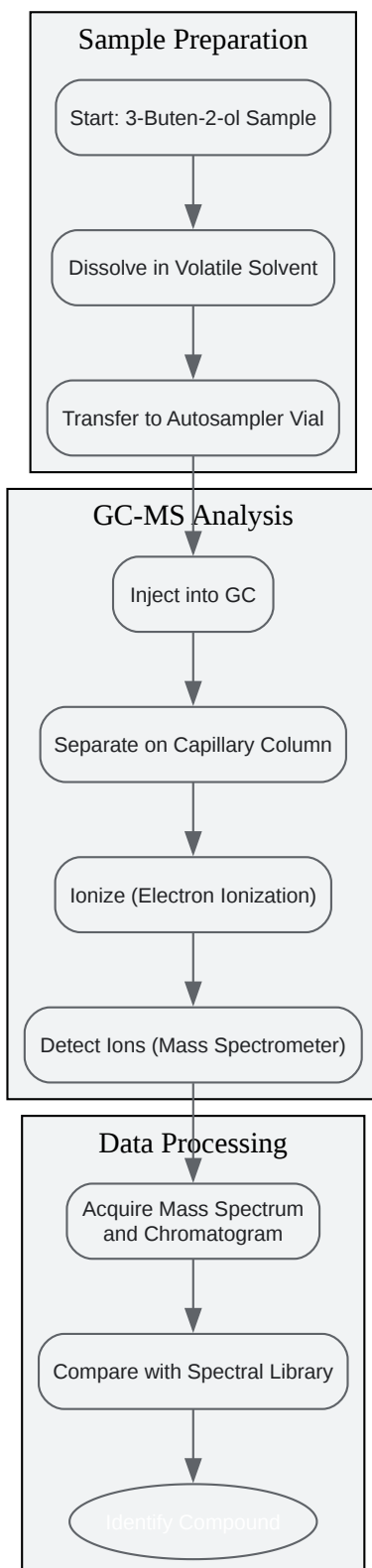
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of **3-buten-2-ol**.



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Caption: Workflow for the synthesis and purification of **3-buten-2-ol**.



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